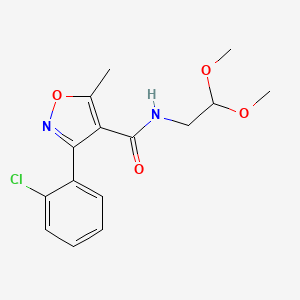
3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide is a synthetic compound with the molecular formula C15H17ClN2O4 It is characterized by the presence of a chlorophenyl group, a dimethoxyethyl group, and a methylisoxazole ring
準備方法
The synthesis of 3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, methyl isoxazole, and dimethoxyethanol.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production: Industrial production methods may include large-scale batch reactions or continuous flow processes to ensure consistent quality and yield of the compound.
化学反応の分析
3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
科学的研究の応用
3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide can be compared with similar compounds such as:
N-(2,2-Dimethoxyethyl)-N’-(3-(trifluoromethyl)phenyl)thiourea: This compound has a similar dimethoxyethyl group but differs in the presence of a trifluoromethylphenyl group instead of a chlorophenyl group.
3-(2-Chlorophenyl)-N-(2,2-dimethoxyethyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide: This compound shares the chlorophenyl and dimethoxyethyl groups but has an additional methyl group on the oxazole ring.
生物活性
3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the isoxazole class of compounds, characterized by the presence of the isoxazole ring. The molecular formula is C13H14ClN1O3, and it features a chlorophenyl group and a dimethoxyethyl substituent. These structural components are crucial for its biological activity.
Biological Activity
-
Mechanism of Action
- The compound has been studied for its interaction with various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative processes. Preliminary studies suggest that it may inhibit specific pathways related to inflammation and pain modulation.
-
Pharmacological Effects
- Anti-inflammatory Activity : In vitro studies indicate that this compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This effect has been observed in cell lines treated with lipopolysaccharides (LPS), where a reduction in cytokine levels was noted.
- Neuroprotective Effects : Research has shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Chlorophenyl Group | Enhances binding affinity to target receptors |
| Dimethoxyethyl Substituent | Increases solubility and bioavailability |
| Methyl Group at Position 5 | Contributes to anti-inflammatory properties |
Studies utilizing various analogs have demonstrated that modifications to these groups can significantly alter the compound's efficacy and potency.
Case Studies
特性
IUPAC Name |
3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-9-13(15(19)17-8-12(20-2)21-3)14(18-22-9)10-6-4-5-7-11(10)16/h4-7,12H,8H2,1-3H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVXFLKQUUGBEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













